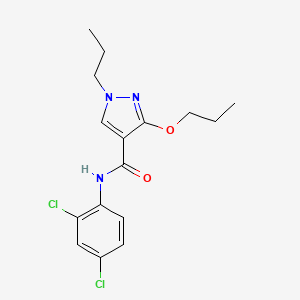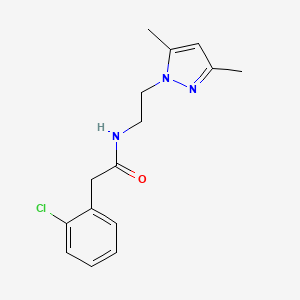![molecular formula C11H14N6O B2669359 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine CAS No. 2117453-23-1](/img/structure/B2669359.png)
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing three nitrogen atoms and one oxygen atom . The compound also contains a pyrimidin ring and a pyrrolidin ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one present in the compound, has been a subject of research. One method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .
Molecular Structure Analysis
The molecular structure of the compound can be characterized by techniques such as multinuclear NMR spectroscopy, IR, and elemental analysis . The compound contains a 1,2,4-oxadiazole ring, a pyrimidin ring, and a pyrrolidin ring .
Chemical Reactions Analysis
1,2,4-Oxadiazoles, like the one present in the compound, can serve as precursors for the generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents . These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using techniques such as NMR spectroscopy . The compound “1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine” has a similar structure to “5-Methyl-1,2,4-oxadiazol-3-amine”, which has a molecular weight of 99.09 .
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
- The development of novel heterocyclic compounds, including those related to pyrimidines and oxadiazoles, has been a focus in synthetic chemistry. These compounds have been synthesized and characterized for potential applications in pharmaceutical and material sciences. For example, new methods for synthesizing pyrimidine and oxadiazole derivatives have been explored, offering insights into the structural foundations necessary for biological activity or material properties (Deohate & Palaspagar, 2020).
Anticancer Activity
- Research on 1,3,4-oxadiazoles and pyrimidine derivatives has shown significant anticancer potential. These compounds have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. The structure-activity relationship studies aim to optimize these compounds for better efficacy against cancer (Abdo & Kamel, 2015).
Antimicrobial and Antibacterial Properties
- Several studies have investigated the antimicrobial and antibacterial activities of pyrimidine and oxadiazole derivatives. These compounds have been tested against a range of pathogens, including bacteria and fungi, revealing potential as new antimicrobial agents. The research also focuses on understanding the mechanisms underlying their antimicrobial efficacy (Bayrak et al., 2009).
Material Science Applications
- In the field of material science, pyrimidine and oxadiazole derivatives have been explored for their thermal stability and potential use in polymeric materials. These studies contribute to the development of new materials with enhanced properties for various industrial applications (Mansoori et al., 2012).
Plant Growth Stimulation
- Research has also explored the use of pyrimidine derivatives as plant growth stimulants. Preliminary biological screenings of synthesized compounds have shown a pronounced effect on stimulating plant growth, highlighting their potential in agricultural applications (Pivazyan et al., 2019).
Propiedades
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-7-15-11(18-16-7)9-4-13-6-14-10(9)17-3-2-8(12)5-17/h4,6,8H,2-3,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBTKMRANLKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3CCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2669276.png)
![2,5-Dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2669278.png)

![(5S,7R)-N-(Cyanomethyl)-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2669280.png)
![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)
![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)



![4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile](/img/structure/B2669291.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B2669292.png)


